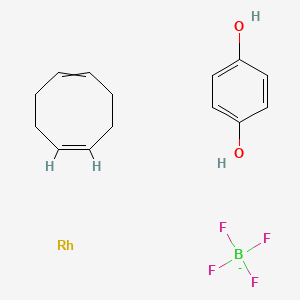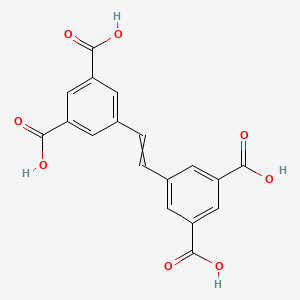![molecular formula C40H79NO5 B11927076 heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 8-[(6-heptadecanoiloxi-6-oxohexil)-(2-hidroxietil)amino]octanoato de heptilo es un compuesto orgánico complejo que se utiliza principalmente en sistemas de entrega de nanopartículas lipídicas para la administración de vacunas de ARNm . Este compuesto se caracteriza por sus largas cadenas alifáticas y grupos funcionales que facilitan su función en los sistemas biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 8-[(6-heptadecanoiloxi-6-oxohexil)-(2-hidroxietil)amino]octanoato de heptilo implica varios pasos:
Formación del intermedio heptadecanoiloxi: Este paso implica la reacción de heptadecan-9-ol con un cloruro de acilo adecuado para formar el intermedio heptadecanoiloxi.
Acoplamiento con el grupo 6-oxohexil: El intermedio se acopla entonces con un grupo 6-oxohexil utilizando un agente de acoplamiento adecuado como la diciclohexilcarbodiimida (DCC).
Introducción del grupo amino: El compuesto resultante se hace reaccionar con 2-hidroxietilamina para introducir el grupo amino.
Esterificación final: El paso final implica la esterificación con octanoato de heptilo en condiciones ácidas para obtener el compuesto diana.
Métodos de producción industrial
La producción industrial de este compuesto suele implicar la síntesis a gran escala utilizando reactores automatizados y estrictas medidas de control de calidad para garantizar la pureza y la consistencia. El proceso está optimizado para obtener un alto rendimiento y un mínimo de subproductos.
Análisis de las reacciones químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, especialmente en los grupos hidroxilo y amino.
Reducción: Las reacciones de reducción pueden ocurrir en los grupos carbonilo, convirtiéndolos en alcoholes.
Sustitución: El compuesto puede participar en reacciones de sustitución nucleofílica, especialmente en los enlaces éster y amida.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas y los tioles pueden utilizarse en condiciones básicas.
Productos principales
Oxidación: Los productos incluyen ácidos carboxílicos y cetonas.
Reducción: Los productos incluyen alcoholes primarios y secundarios.
Sustitución: Los productos varían en función del nucleófilo utilizado, pero generalmente incluyen amidas y ésteres sustituidos.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide linkages.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include primary and secondary alcohols.
Substitution: Products vary depending on the nucleophile used but generally include substituted amides and esters.
Aplicaciones Científicas De Investigación
El 8-[(6-heptadecanoiloxi-6-oxohexil)-(2-hidroxietil)amino]octanoato de heptilo se utiliza ampliamente en la investigación científica, especialmente en las siguientes áreas:
Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar las interacciones lipídicas.
Biología: Se emplea en el estudio del metabolismo lipídico y la dinámica de las membranas.
Industria: Se utiliza en la formulación de recubrimientos y materiales especializados debido a sus propiedades químicas únicas.
Mecanismo De Acción
El compuesto ejerce sus efectos principalmente a través de su función en los sistemas de administración de nanopartículas lipídicas. Interactúa con las membranas celulares, facilitando la captación y liberación del ARNm en el citoplasma. Las largas cadenas alifáticas y los grupos funcionales mejoran su capacidad para formar nanopartículas estables, que protegen el ARNm de la degradación y mejoran la eficiencia de su administración .
Comparación Con Compuestos Similares
Compuestos similares
- Heptadecan-9-il 8-[(6-deciloxi-6-oxohexil)-(2-hidroxietil)amino]octanoato
- Heptadecan-9-il 8-[(6-oxohexil)-(2-hidroxietil)amino]octanoato
Unicidad
El 8-[(6-heptadecanoiloxi-6-oxohexil)-(2-hidroxietil)amino]octanoato de heptilo es único debido a su combinación específica de largas cadenas alifáticas y grupos funcionales, que proporcionan propiedades óptimas para la formación de nanopartículas lipídicas y la administración de ARNm. Su estructura permite una mayor estabilidad y eficiencia en comparación con compuestos similares .
Propiedades
Fórmula molecular |
C40H79NO5 |
|---|---|
Peso molecular |
654.1 g/mol |
Nombre IUPAC |
heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate |
InChI |
InChI=1S/C40H79NO5/c1-4-7-10-13-16-22-29-38(30-23-17-14-11-8-5-2)46-40(44)32-25-21-27-34-41(35-36-42)33-26-19-15-18-24-31-39(43)45-37-28-20-12-9-6-3/h38,42H,4-37H2,1-3H3 |
Clave InChI |
OBICQCJSBKRQKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCN(CCCCCCCC(=O)OCCCCCCC)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



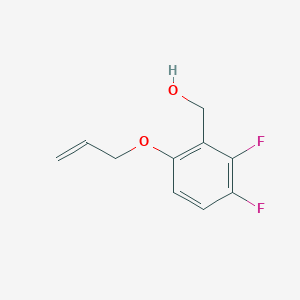

![3,6-Di-1-azetidinyl-9-[[4-[(1,2,4,5-tetrazin-3-yl)benzyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt](/img/structure/B11927020.png)
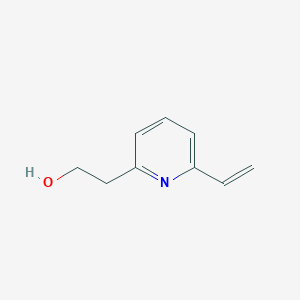
![(1S)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B11927025.png)

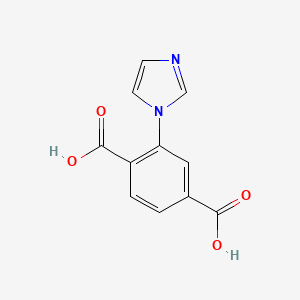
![(R)-3-(Diphenylphosphino)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B11927048.png)
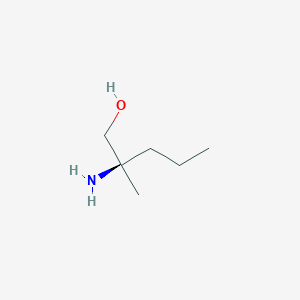
![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)

